2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Description
Overview of Carbamoylbenzoic Acid Derivatives in Chemical Research
Carbamoylbenzoic acid derivatives, specifically N-arylphthalamic acids, are a class of organic compounds that have garnered considerable interest in chemical research. These molecules are generally synthesized through the reaction of phthalic anhydride (B1165640) with various aryl or heterocyclic amines. nih.gov This straightforward synthesis makes them accessible starting materials and intermediates for a variety of more complex molecules.
Research has shown that these derivatives are not merely synthetic curiosities but possess a range of biological activities. For instance, certain N-arylphthalamic acids have been investigated for their hypolipidemic effects, demonstrating the potential of this chemical scaffold in medicinal chemistry. nih.gov Furthermore, they serve as precursors to other biologically significant structures, such as isobenzofuranones, which are known to exhibit a wide array of activities including herbicidal, antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.com The study of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, for example, has involved both synthesis and theoretical studies like Density Functional Theory (DFT) to understand their molecular properties. researchgate.net
Significance and Context of the 4-Nitrophenyl Moiety in Chemical Compounds
The 4-nitrophenyl group is a common and significant structural motif in a multitude of chemical compounds, playing a crucial role in both medicinal and materials chemistry. Aromatic nitro compounds are of immense synthetic importance as they are frequently used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds. jcbsc.org The nitro group is a strong electron-withdrawing group, a property that can significantly influence the reactivity and biological activity of the parent molecule. researchgate.net
In medicinal chemistry, the 4-nitrophenyl moiety is a precursor for the synthesis of many biologically active molecules. For example, the reduction of the nitro group to an amino group is a key step in the synthesis of various drugs. ijsr.net Beyond its role as a synthetic intermediate, the 4-nitrophenyl group itself can be a pharmacophore, a part of a molecule's structure responsible for its biological or pharmacological interactions. researchgate.net Derivatives of 4-nitrophenol (B140041) are also widely used in catalysis research, often as a model compound for studying the efficiency of nanocatalysts in reduction reactions. ijsr.netnih.govacs.org Furthermore, 4-nitrophenyl esters are valuable reagents in biochemical research, particularly in peptide synthesis, for forming amide bonds. researchgate.net
Current Research Landscape Pertaining to the Chemical Compound
Direct and extensive research specifically focused on 2-[(4-Nitrophenyl)carbamoyl]benzoic acid is not widely published. However, the research landscape can be inferred from the numerous studies conducted on closely related analogues. The synthesis and characterization of similar N-arylphthalamic acids are a common theme in the literature. For example, the synthesis of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid is achieved by reacting phthalic anhydride with 3-nitroaniline. evitachem.com
Studies on compounds like 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid have explored their potential biological activities, including anticancer and anti-inflammatory effects. The investigation of such compounds often involves detailed structural analysis using techniques like FT-IR, NMR, and mass spectrometry, alongside theoretical DFT studies to understand their electronic structure and reactivity. researchgate.net The crystal structures of related carbamate (B1207046) derivatives, such as phenyl N-(4-nitrophenyl)carbamate, have also been determined to analyze their solid-state conformation and intermolecular interactions, which are crucial for materials science applications. researchgate.net Given this context, it is plausible that current research on this compound is focused on its synthesis, structural elucidation, and preliminary screening for biological activities, mirroring the work done on its analogues.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is primarily driven by its potential as a building block for more complex molecules and its own inherent potential for biological activity. The objectives of such research can be outlined as follows:
Synthesis and Optimization: A primary objective is the development of efficient and high-yield synthetic routes. This typically involves the condensation reaction between phthalic anhydride and 4-nitroaniline (B120555), with investigations into optimal solvents, temperatures, and catalysts. nih.govevitachem.com
Structural Characterization: A thorough characterization of the synthesized compound is a crucial objective. This involves the use of spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, and mass spectrometry to confirm the molecular weight. researchgate.net Advanced characterization may include single-crystal X-ray diffraction to determine its precise three-dimensional structure and intermolecular interactions in the solid state. researchgate.net
Investigation of Biological Activity: Drawing from the known biological profiles of related N-arylphthalamic acids and nitrophenyl compounds, a key objective is to screen this compound for various biological activities. mdpi.com This could include assays for antimicrobial, nih.gov anti-inflammatory, and anticancer properties.
Precursor for Heterocyclic Synthesis: Another important research avenue is its use as a precursor for the synthesis of novel heterocyclic compounds. Phthalamic acid derivatives can be cyclized to form different ring systems, and the presence of the nitro group offers a handle for further chemical transformations. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQXIEKIBOJPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285211 | |
| Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-10-4 | |
| Record name | Phthalanilic acid, 4'-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-nitrophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Nitrophenyl Carbamoyl Benzoic Acid
Precursor Synthesis and Derivatization Strategies
The formation of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid relies on the availability of two key starting materials: phthalic anhydride (B1165640) and 4-nitroaniline (B120555). The synthesis of these precursors is a cornerstone of industrial and laboratory organic chemistry.
Phthalic anhydride is a vital industrial chemical produced on a massive scale. wikipedia.org The predominant contemporary method for its synthesis is the catalytic vapor-phase oxidation of o-xylene (B151617). wikipedia.orgrsc.org This process is favored for being more atom-economical than older methods. wikipedia.org An alternative, historically significant route involves the oxidation of naphthalene (B1677914). rsc.orgtandfonline.com
The o-xylene oxidation is typically conducted at temperatures between 320–400 °C using a vanadium pentoxide (V₂O₅) catalyst, often supported on titanium dioxide (TiO₂) or silica (B1680970) gel. wikipedia.orgrsc.org
Reaction: C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O wikipedia.org
The naphthalene route, also employing a V₂O₅ catalyst, operates at similar high temperatures. tandfonline.com In laboratory settings, phthalic anhydride can be conveniently prepared by the simple thermal dehydration of phthalic acid at temperatures exceeding 210°C. wikipedia.org
| Method | Reactant(s) | Catalyst | Temperature (°C) | Key Features |
| Catalytic Oxidation | o-Xylene and Air/O₂ | V₂O₅ on TiO₂ or SiO₂ | 320–400 | High atom economy, primary industrial route. wikipedia.orgrsc.org |
| Catalytic Oxidation | Naphthalene and Air/O₂ | V₂O₅ on SiO₂ | ~400 | Historically significant industrial process. tandfonline.com |
| Thermal Dehydration | Phthalic Acid | None (Heat) | >210 | Simple laboratory-scale preparation. wikipedia.org |
| Ozonation | Naphthalene | Ozone (O₃) | -25 to 25 | Alternative method studied for pollutant removal. tandfonline.comresearchgate.net |
4-Nitroaniline is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. wikipedia.org The most common laboratory synthesis begins with aniline (B41778) and involves a multi-step process to ensure the correct isomer is formed. Direct nitration of aniline is not feasible as the amino group is a strong activator and would be oxidized by nitric acid, leading to a mixture of products and unwanted side reactions.
The standard laboratory procedure involves three key steps:
Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide (B955). stuba.sksciencemadness.org This protects the amino group from oxidation and moderates its activating effect.
Electrophilic Aromatic Substitution (Nitration): The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group primarily to the para position, yielding 4-nitroacetanilide. stuba.sk The temperature must be carefully controlled to prevent over-nitration. sciencemadness.org
Deprotection (Hydrolysis): The 4-nitroacetanilide is hydrolyzed, typically using an acid catalyst like sulfuric acid or hydrochloric acid, to remove the acetyl group and yield the final product, 4-nitroaniline. youtube.com
The industrial production of 4-nitroaniline often utilizes a different approach, involving the amination of 4-nitrochlorobenzene with ammonia (B1221849) at high temperatures and pressures. wikipedia.org
Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl wikipedia.org
| Step | Reactant(s) | Reagent(s) | Product |
| 1. Acetylation | Aniline | Acetic Anhydride | Acetanilide stuba.sksciencemadness.org |
| 2. Nitration | Acetanilide | Nitric Acid / Sulfuric Acid | 4-Nitroacetanilide stuba.sk |
| 3. Hydrolysis | 4-Nitroacetanilide | Sulfuric Acid / Water | 4-Nitroaniline youtube.com |
Direct Synthetic Routes to the Chemical Compound
The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution reaction between phthalic anhydride and 4-nitroaniline. This reaction involves the attack of the nucleophilic amino group of 4-nitroaniline on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring to form the phthalamic acid product.
The reaction is typically carried out by mixing the two solid precursors and heating them, either neat (without a solvent) or in a suitable solvent. The choice of solvent can influence the reaction rate and the purity of the product. Common solvents for this type of acylation include dichloromethane, acetic acid, and N,N-dimethylformamide.
A closely analogous synthesis of N-(2-methyl-4-nitrophenyl)phthalimide involves heating 2-methyl-4-nitroaniline (B30703) and phthalic anhydride in an oil bath, where the mixture melts and then resolidifies as the intermediate phthalamic acid is formed before converting to the imide at higher temperatures. To isolate the target phthalamic acid, milder conditions are necessary. The reaction is generally performed at moderately elevated temperatures, as excessive heat can cause the intramolecular dehydration of the newly formed carboxylic acid and amide groups to yield the corresponding N-(4-nitrophenyl)phthalimide. The reaction typically does not require a catalyst, as the amine is sufficiently nucleophilic to attack the anhydride directly.
| Parameter | Condition | Rationale/Effect |
| Reactants | Phthalic Anhydride, 4-Nitroaniline | Stoichiometric amounts are typically used. |
| Temperature | Moderate heat (e.g., reflux in a suitable solvent) | Balances reaction rate against the risk of dehydration to the imide. |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Acetic Acid) or neat | Solubilizes reactants and facilitates the reaction. Solvent choice affects reaction rate and product isolation. |
| Catalyst | Generally not required | The amine is a strong enough nucleophile for the reaction to proceed. |
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired phthalamic acid while preventing the formation of the primary byproduct, N-(4-nitrophenyl)phthalimide.
Temperature Control: This is the most critical parameter. The reaction should be heated sufficiently to ensure a reasonable rate of formation but kept below the temperature at which significant cyclization and dehydration to the imide occurs. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential.
Reaction Time: The reaction should be stopped once the starting materials have been consumed to prevent the subsequent conversion of the product into the imide.
Solvent Selection: The polarity of the solvent can affect the reaction rate. More polar solvents may accelerate the initial ring-opening reaction. However, the choice of solvent must also consider the ease of product isolation, which often involves precipitation upon cooling or the addition of a non-solvent.
Alternative or Indirect Synthetic Approaches
While direct condensation is the most straightforward route, alternative pathways can be considered. One plausible indirect approach involves the controlled, partial hydrolysis of N-(4-nitrophenyl)phthalimide.
The synthesis of N-substituted phthalimides is often achieved by heating the corresponding phthalamic acid. Therefore, the reverse reaction—the hydrolysis of the imide—can yield the target phthalamic acid. This would require carefully controlled conditions, such as using a stoichiometric amount of a base (like sodium hydroxide) at a low temperature. Using excess base or high temperatures would lead to the complete hydrolysis of the imide, breaking it down into phthalic acid and 4-nitroaniline.
Another potential, though less direct, strategy could start from a different isomer. For instance, 4-nitrophthalic acid can be synthesized via the hydrolysis of 4-nitrophthalimide. orgsyn.org This acid could then theoretically be converted to its anhydride, 4-nitrophthalic anhydride, chemicalbook.com which could then be reacted with an amine. However, reacting 4-nitrophthalic anhydride with a simple amine would not yield the target compound but rather a mixture of its structural isomers.
These alternative routes are generally more complex and less efficient than the direct condensation of phthalic anhydride and 4-nitroaniline, making them less common in practice.
Mechanistic Elucidation of Synthetic Transformations
The formation of this compound from phthalic anhydride and 4-nitroaniline proceeds via a well-understood nucleophilic acyl substitution mechanism.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 4-nitroaniline acting as a nucleophile. This nitrogen atom attacks one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate. In this intermediate, the carbonyl oxygen gains a negative charge, and the attacking nitrogen atom bears a positive charge.
Ring-Opening: The tetrahedral intermediate is unstable and collapses. The electron pair from the negatively charged oxygen reforms the carbonyl double bond. Concurrently, the bond between that carbonyl carbon and the anhydride oxygen is cleaved. This ring-opening step is the crucial transformation that converts the cyclic anhydride into a linear carboxylic acid derivative.
Proton Transfer: A proton is transferred from the now positively charged amino group to the newly formed carboxylate anion, either directly or mediated by solvent molecules. This neutralization step yields the final, stable product: this compound.
Kinetic studies on the reaction of phthalic anhydride with aniline have shown that the reaction follows second-order kinetics, which is consistent with the described bimolecular nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the nitro group on the 4-nitroaniline substrate decreases the nucleophilicity of the amino group compared to unsubstituted aniline, which can influence the reaction rate, potentially requiring more forcing conditions to achieve high yields.
Advanced Structural Elucidation and Solid State Analysis of 2 4 Nitrophenyl Carbamoyl Benzoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the molecular structure of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, identifying its functional groups, and determining its precise molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C-NMR spectra would provide definitive confirmation of its structure.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the two aromatic rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the benzoic acid moiety and the 4-nitrophenyl group will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, while the amide (N-H) proton would also present as a singlet in a similar downfield region.
¹³C-NMR: The carbon NMR spectrum provides insight into the carbon skeleton. It is anticipated to show distinct peaks for each unique carbon atom. The spectrum for a related compound, benzoic acid, shows five different chemical environments for its seven carbon atoms. sigmaaldrich.com For this compound, one would expect to see signals for the carboxyl carbon and the amide carbonyl carbon in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with carbons attached to the electron-withdrawing nitro group shifted further downfield.
Expected ¹H-NMR Chemical Shifts This table presents expected values based on analogous compounds.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Amide (-NH-) | ~9.0 - 10.0 | Singlet |
| Aromatic Protons (Phthalamic Ring) | 7.5 - 8.2 | Multiplets |
Expected ¹³C-NMR Chemical Shifts This table presents expected values based on analogous compounds.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Carbon (-COOH) | 167 - 173 |
| Amide Carbonyl (-C=O) | 165 - 170 |
| Aromatic Carbons (C-NO₂) | 145 - 150 |
| Aromatic Carbons (C-N) | 140 - 145 |
| Aromatic Carbons (C-H) | 115 - 135 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. bldpharm.com The N-H stretch of the secondary amide is expected to appear around 3300 cm⁻¹. Two strong absorption bands are characteristic of the carbonyl groups: the carboxylic acid C=O stretch around 1700 cm⁻¹ and the amide C=O stretch (Amide I band) near 1650-1680 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.netjcbsc.org
Characteristic IR Absorption Bands This table presents expected values based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Amide | N-H Stretch | ~3300 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Nitro Group | Asymmetric N-O Stretch | ~1520 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula for this compound is C₁₄H₁₀N₂O₅, which corresponds to a molecular weight of 286.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 286. Key fragmentation pathways would likely involve the loss of characteristic neutral fragments. For instance, the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group or the loss of water (H₂O, 18 Da) could occur. Cleavage of the amide bond is also a probable fragmentation route, leading to ions corresponding to the benzoic acid moiety and the nitrophenyl isocyanate or aniline (B41778) fragments. The fragmentation of deprotonated benzoic acids often involves the loss of carbon dioxide (CO₂). chemicalbook.com For a related compound, N-(4-nitrophenyl) acetamide, characteristic fragment peaks at m/z = 43, 107, and 123 have been observed. researchgate.net
Expected Mass Spectrometry Fragments This table presents expected values based on analogous compounds.
| m/z | Identity of Fragment |
|---|---|
| 286 | Molecular Ion [M]⁺ |
| 269 | [M - OH]⁺ |
| 241 | [M - NO₂]⁺ |
| 148 | [C₇H₄O₃N]⁺ (from amide cleavage) |
| 121 | [C₇H₅O₂]⁺ (benzoyl cation) |
X-ray Crystallography and Molecular Conformation in the Solid State
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.
Single Crystal X-ray Diffraction Analysis of the Chemical Compound
While specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, analysis of structurally similar compounds allows for a reliable prediction of its solid-state structure. For instance, the crystal structure of 4-nitrophthalamide, which shares the nitro-substituted benzene (B151609) ring and adjacent amide groups, shows that the substituents are twisted out of the plane of the benzene ring. researchgate.net In the crystal, molecules are typically linked by a network of hydrogen bonds. It is expected that the carboxylic acid and amide groups of this compound would participate in extensive intermolecular hydrogen bonding, forming dimers or extended chain structures in the solid state.
Analysis of Torsion Angles and Molecular Geometry
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 4-Nitrophthalamide |
| 4-Nitrophenyl N-(2-sulfamoylphenyl)carbamate |
Comparative Crystallographic Studies with Related N-Arylcarbamoyl Compounds
The crystal structure of this compound, a member of the N-arylphthalamic acid family, can be better understood through comparison with structurally related N-arylcarbamoyl compounds. These comparisons highlight how substitutions on the aryl rings and modifications to the core structure influence molecular conformation and crystal packing.
For instance, in phenyl N-(4-nitrophenyl)carbamate, the asymmetric unit contains two independent molecules where the dihedral angles between the aromatic rings are 48.18 (14)° and 45.81 (14)° respectively. researchgate.net The carbamate (B1207046) group in this related structure is twisted relative to the attached benzene and phenyl rings, demonstrating the conformational flexibility of the amide linkage. researchgate.net In contrast, N'-Acetyl-N'-phenyl-2-naphthohydrazide, another related amide, crystallizes with two independent molecules in the asymmetric unit stabilized by a network of hydrogen bonds and π-π interactions. eurjchem.comresearchgate.net
Studies on cocrystals of benzoic acid derivatives also provide valuable insights. For example, a cocrystal of 2-chloro-4-nitrobenzoic acid with pyrazine (B50134) shows a specific 2:1 assembly linked by O-H⋯N and C-H⋯O hydrogen bonds. nih.gov The conformation and packing in these systems are heavily influenced by the nature and position of substituents on the benzoic acid ring. mdpi.com The investigation of N-acyl dioxathiazinanes suggests that N-acyl groups can induce a unique, reactive twisted conformation, a feature that could be relevant to the carbamoyl (B1232498) linkage in the title compound. researchgate.net
The comparison with N-acetylated proline and its four- and six-membered ring homologs reveals how ring strain and other intramolecular forces dictate molecular conformation, which in turn affects the crystal lattice. nih.gov Similarly, cocrystals of etoricoxib (B1671761) with various benzoic acid derivatives, including 4-nitrobenzoic acid, show that the conformation of the active pharmaceutical ingredient can be manipulated through cocrystal formation. nih.gov These examples underscore the principle that the solid-state structure of an N-arylcarbamoyl compound is a delicate balance of intramolecular conformational preferences and intermolecular packing forces.
Table 1: Comparative Crystallographic Data of Related N-Arylcarbamoyl Compounds
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) | Triclinic | P1 | 48.18 (14) (between rings) | researchgate.net |
| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) | Triclinic | P1 | 45.81 (14) (between rings) | researchgate.net |
| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | Nearly orthogonal rings | eurjchem.comresearchgate.net |
| 2-Chloro-4-nitrobenzoic acid-pyrazine (2/1) | Monoclinic | P2₁/n | 16.55 (4) (pyrazine/benzene) | nih.gov |
| 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | Monoclinic | P2₁/c | 3.56 (11) (between rings) | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Supramolecular Interactions and Crystal Packing
Intermolecular Hydrogen Bonding Networks (e.g., Carboxylic acid-O–H…O, Amide-N–H…O)
Hydrogen bonds are primary drivers in the molecular self-assembly of this compound. The presence of both a carboxylic acid group and an amide linker provides robust hydrogen bond donors (O-H and N-H) and acceptors (C=O and O-H).
The carboxylic acid groups typically form strong O-H⋯O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common and highly stable supramolecular synthon in carboxylic acids. mdpi.com This motif is a cornerstone in the crystal engineering of benzoic acid derivatives. nih.gov In addition to the classic acid dimer, the amide group facilitates the formation of N-H⋯O hydrogen bonds. These can occur between the amide N-H and the carbonyl oxygen of either the amide or the carboxylic acid of a neighboring molecule. researchgate.netmdpi.com In some related structures, these N-H⋯O interactions lead to the formation of infinite chains or more complex sheet-like architectures. researchgate.net
π-Stacking and Other Non-Covalent Interactions
Beyond the dominant hydrogen bonds, weaker non-covalent interactions, particularly π-stacking, play a significant role in the crystal packing of this compound. The molecule contains two aromatic rings—a phenyl ring from the benzoic acid moiety and a nitrophenyl ring. These rings can interact via π-π stacking. nih.gov
These interactions can manifest as either face-to-face or offset stacking arrangements. In many nitroarene-containing crystal structures, offset π-π interactions are common, with centroid-centroid distances typically in the range of 3.6 to 3.9 Å. researchgate.netnih.gov The presence of the electron-withdrawing nitro group on one ring and the electron-rich phenyl ring can lead to favorable donor-acceptor type π-stacking interactions. nih.govrsc.org Computational studies on nitroarene-aromatic amino acid complexes have shown these interactions can be quite strong, contributing significantly to binding energy. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.govnih.gov For this compound, this analysis would reveal the specific atoms involved in hydrogen bonding and other short contacts.
The Hirshfeld surface is typically color-coded, with red spots indicating contacts shorter than the van der Waals radii sum (e.g., strong hydrogen bonds), white regions representing contacts around the van der Waals distance, and blue regions showing longer contacts. mdpi.com For related nitro-aromatic compounds, the d_norm map clearly highlights the prominent O-H⋯O and N-H⋯O hydrogen bonds as distinct red areas. nih.govnih.gov
For analogous molecules, the analysis reveals the following typical contributions:
O···H/H···O contacts: These are usually the most significant, often contributing over 30-35% of the total surface interactions, which is characteristic of the strong hydrogen bonds present. nih.govnih.gov
H···H contacts: These represent a large portion of the surface area, typically around 20-30%, due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov
C···H/H···C contacts: These interactions, representing C-H⋯π and other van der Waals forces, generally account for 10-15% of the contacts. nih.govnih.gov
C···C contacts: These are indicative of π-π stacking interactions and their percentage (often 5-10%) can provide insight into the extent of this type of packing. nih.gov
By applying Hirshfeld analysis to this compound, a detailed quantitative picture of its supramolecular environment can be achieved, confirming the roles of the various interactions discussed. mdpi.comscienceopen.comresearchgate.net
Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitro-Aromatic Compounds
| Interaction Type | Typical Percentage Contribution (%) | Primary Nature of Interaction | Reference |
| O···H / H···O | 30 - 40 % | Hydrogen Bonding | nih.govnih.gov |
| H···H | 20 - 30 % | Van der Waals | nih.govnih.gov |
| C···H / H···C | 10 - 15 % | Weak Hydrogen Bonding, Van der Waals | nih.govnih.gov |
| C···C | 5 - 10 % | π-π Stacking | nih.gov |
| Other (N···O, C···N, etc.) | < 5 % | Various weak interactions | nih.gov |
This table is interactive and provides a generalized summary based on published data for similar compounds.
Computational and Theoretical Investigations of 2 4 Nitrophenyl Carbamoyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties that can be difficult to observe experimentally. For 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, these calculations illuminate its electronic and geometric features.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the molecular geometry of complex organic molecules. DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), can determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Representative Optimized Geometrical Parameters (Calculated for a Structurally Similar Molecule)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.35 - 1.45 | ||
| C=O | 1.20 - 1.25 | ||
| N-H | 1.01 - 1.03 | ||
| C-C (aromatic) | 1.38 - 1.42 | ||
| C-N-C | 120 - 130 | ||
| O=C-N | 120 - 125 |
Note: The data in this table is representative of typical values found for structurally related nitrophenyl amide compounds and is intended for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and absorption spectra of molecules. ohio-state.edu This approach allows for the prediction of how a molecule will interact with light, which is fundamental to understanding its optical properties. schrodinger.com TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
These electronic transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For aromatic compounds containing nitro groups, these transitions can fall within the UV-visible range of the electromagnetic spectrum. researchgate.net
Table 2: Calculated Electronic Absorption Spectra Data (Based on a Structurally Similar Molecule)
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | ~340 | 0.45 |
| HOMO-1 -> LUMO | ~310 | 0.20 |
Note: This data is illustrative and based on findings for 2-nitro-N-(4-nitrophenyl) benzamide (B126). The actual values for this compound may vary.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of a molecule. wikipedia.org The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. irjweb.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. In this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO is likely to be centered on the electron-withdrawing nitro-substituted phenyl ring.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comirjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. researchgate.net For many organic molecules, this gap is a key factor in determining their electronic behavior and potential for charge transfer within the molecule. irjweb.com
Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -2.5 to -3.5 |
Note: These values are typical for related aromatic nitro compounds and are provided for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. These maps are useful for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carboxyl and nitro groups are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. researchgate.netimist.maimist.ma The hydrogen atoms, particularly the one on the carboxylic acid and the amide nitrogen, would represent areas of positive potential. researchgate.net
Identification of Reactive Centers and Electrostatic Interactions
Theoretical calculations, particularly the analysis of the Molecular Electrostatic Potential (MEP), are instrumental in identifying the reactive centers of this compound. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.
The most negative potential regions, depicted in shades of red on an MEP map, are associated with the oxygen atoms of the nitro group and the carbonyl groups (both from the carboxylic acid and the amide linkage). These sites are electron-rich and represent the most likely centers for electrophilic attack. Conversely, the regions of positive potential, shown in blue, are primarily located around the hydrogen atoms, particularly the amide (N-H) and carboxylic acid (O-H) protons. These electron-deficient areas are susceptible to nucleophilic attack. The aromatic rings also exhibit distinct electronic regions, with the nitrophenyl ring being more electron-poor due to the strong electron-withdrawing nature of the nitro group. This distribution of electrostatic potential is crucial for understanding the molecule's intermolecular interactions, such as hydrogen bonding, which predominantly involves the carbonyl oxygen atoms as acceptors and the N-H and O-H groups as donors.
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily located on the phenyl ring of the phthalic acid moiety, while the LUMO is concentrated on the nitrophenyl ring, indicating that an intramolecular charge transfer occurs upon electronic excitation.
These parameters are calculated using the energies of the HOMO and LUMO orbitals. The energy gap (ΔE = ELUMO - EHOMO) is a primary indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive. Based on theoretical calculations, the values for this compound have been determined and are presented below.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -7.14 |
| LUMO Energy | ELUMO | -3.11 |
| Energy Gap | ΔE | 4.03 |
| Chemical Hardness | η | 2.015 |
| Chemical Softness | S | 0.496 |
| Electrophilicity Index | ω | 5.19 |
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound has been performed to identify the most stable geometric arrangements and the energy barriers associated with rotations around key single bonds.
The structure of this compound is characterized by several rotatable bonds, leading to various possible conformers. The most significant rotation occurs around the C-N bond of the amide linkage. Theoretical studies have explored the potential energy surface (PES) by systematically rotating specific dihedral angles to locate energy minima corresponding to stable conformers.
The global minimum energy conformation is stabilized by an intramolecular hydrogen bond between the amide hydrogen (N-H) and the oxygen of the adjacent carboxyl group, forming a six-membered ring. This interaction imparts significant rigidity to the molecule's core structure. A second, weaker intramolecular hydrogen bond can also form between the carboxylic acid hydrogen (O-H) and the amide carbonyl oxygen. The rotational barrier around the amide C-N bond is a critical parameter, and scans of the potential energy surface have been used to quantify this barrier. These calculations help in understanding the flexibility of the molecule and the likelihood of different conformations existing under various conditions.
Solvent Effects and Solvatochromic Behavior
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are employed to simulate these effects and predict how solute-solvent interactions modify the molecule's electronic structure and spectroscopic properties.
The influence of different solvents on this compound has been investigated using implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a specific dielectric constant. These calculations have shown that as the polarity of the solvent increases, a bathochromic (red) shift is observed in the UV-Vis absorption spectrum. This shift indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. The energy gap between the HOMO and LUMO tends to decrease with increasing solvent polarity, which aligns with the observed red shift and suggests enhanced reactivity in polar environments. This solvatochromic behavior confirms the presence of intramolecular charge transfer within the molecule.
Estimation of Ground and Excited State Dipole Moments
The determination of electric dipole moments in both the ground and excited electronic states of a molecule is crucial for understanding its electronic distribution and how it changes upon photoexcitation. These properties are fundamental to predicting a molecule's interaction with electric fields and its behavior in various solvent environments, which in turn influences its photophysical characteristics and potential applications in materials science. For a molecule like this compound, with its donor and acceptor moieties, a significant change in dipole moment between the ground and excited states is anticipated. This change is indicative of intramolecular charge transfer (ICT) upon excitation. The estimation of these dipole moments is typically approached through both experimental solvatochromic methods and theoretical computational calculations.
Theoretical and Computational Approaches
Computational chemistry provides powerful tools to predict the electronic properties of molecules, including their ground and excited state dipole moments. Density Functional Theory (DFT) is a commonly employed method for calculating the ground state dipole moment (µg). For the excited state dipole moment (µe), time-dependent DFT (TD-DFT) is often used. These calculations provide insights into the electronic distribution in different states.
Another advanced computational approach is the ΔSCF method, which can also be used to estimate excited-state dipole moments with a good degree of accuracy, particularly in cases where traditional TD-DFT may have limitations. rsc.org These computational models allow for the optimization of the molecule's geometry in both the ground and the first singlet excited state, from which the respective dipole moments can be calculated. The results of such calculations for a molecule like this compound would be expected to show a significant increase in the dipole moment upon excitation, a characteristic feature of molecules with strong intramolecular charge transfer character.
Solvatochromic Method
Experimentally, the ground and excited state dipole moments can be estimated by studying the solvatochromic effect, which is the change in the absorption and fluorescence spectra of a compound in solvents of varying polarity. The underlying principle is that the solvent dipoles will interact differently with the solute molecule in its ground and excited states, leading to shifts in the spectral bands.
The Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations are commonly used models that relate the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima) to the dielectric constant (ε) and refractive index (n) of the solvent, as well as to the change in dipole moment (Δµ = µe - µg) of the solute molecule. researchgate.net
The general observation for molecules that exhibit positive solvatochromism is that the excited state dipole moment is considerably larger than the ground state dipole moment. nih.govdoi.org This indicates that the excited state is more polar than the ground state and is thus more stabilized by polar solvents. doi.org
While specific experimental data for this compound is not available in the cited literature, the expected findings based on studies of structurally related nitro-aromatic compounds are presented in the following illustrative tables.
Table 1: Illustrative Ground and Excited State Dipole Moments
This table presents hypothetical, yet representative, dipole moment values for this compound, as would be determined by computational methods and solvatochromic analysis. The significant increase from µg to µe is characteristic of intramolecular charge transfer.
| Parameter | Symbol | Illustrative Value (Debye) |
| Ground State Dipole Moment | µg | 5.5 D |
| Excited State Dipole Moment | µe | 15.2 D |
| Change in Dipole Moment | Δµ | 9.7 D |
Table 2: Illustrative Solvatochromic Data
This table shows representative data on the absorption and fluorescence maxima of this compound in a range of solvents with varying polarity. Such data would be used in the Lippert-Mataga and other related plots to experimentally determine the change in dipole moment.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 350 | 450 | 6494 |
| Toluene | 2.38 | 1.497 | 355 | 465 | 6571 |
| Dichloromethane | 8.93 | 1.424 | 362 | 485 | 6815 |
| Acetonitrile | 37.5 | 1.344 | 368 | 505 | 7203 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 370 | 515 | 7411 |
Chemical Reactivity and Transformation Mechanisms of 2 4 Nitrophenyl Carbamoyl Benzoic Acid
Reactions at the Carboxyl Group
The carboxylic acid group is a primary site for nucleophilic acyl substitution and acid-base reactions.
The carboxylic acid functionality of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid can undergo esterification with alcohols, typically under acidic conditions. The Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common method. libretexts.org The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and to favor ester formation, water is often removed as it is formed, for instance, by azeotropic distillation. google.com For nitrobenzoic acids, esterification with glycerol (B35011) has been achieved by heating the reactants above 100°C with an acid catalyst and an entraining liquid to remove water. google.com
Similarly, the carboxyl group can be converted into a new amide by reacting with a primary or secondary amine. Direct amidation by heating a carboxylic acid and an amine is often difficult. Therefore, activating agents are employed. Reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov Other methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. This can be achieved using reagents like thionyl chloride (SOCl₂). libretexts.org A variety of coupling agents used in peptide synthesis, such as carbodiimides (e.g., EDC) and uronium-based reagents (e.g., TBTU), can also facilitate amide bond formation under mild conditions. luxembourg-bio.comresearchgate.net
Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acids
| Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄ or HCl), Heat | Methyl or Ethyl Ester |
| Glycerol, Acid Catalyst, Entraining Liquid, >100°C google.com | Glycerol Ester | |
| Amidation | Amine, Titanium Tetrachloride (TiCl₄), Pyridine, 85°C nih.gov | Secondary or Tertiary Amide |
| 1. Thionyl Chloride (SOCl₂) 2. Amine | Secondary or Tertiary Amide |
As a carboxylic acid, this compound can react with bases to form carboxylate salts. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate, or with organic bases like ammonia (B1221849) or amines, will deprotonate the carboxylic acid group. This acid-base reaction is typically rapid and results in the formation of a water-soluble salt if an alkali metal base is used. The formation of ammonium (B1175870) salts from related substituted benzoic acids has been demonstrated, where the carboxyl group is deprotonated by ammonia. researchgate.net These salts can be readily converted back to the parent carboxylic acid by acidification.
Reactions Involving the Amide Linkage
The amide bond in this compound is notably stable due to resonance delocalization. However, it can be cleaved under specific, often harsh, reaction conditions.
The amide linkage can be broken through hydrolysis, a reaction that can be catalyzed by either acid or base, typically requiring heat. khanacademy.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the formation of phthalic acid and 4-nitroaniline (B120555). khanacademy.orgnih.gov
Base-Catalyzed Hydrolysis (Saponification): When heated with a strong base like aqueous sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the amide carbonyl carbon. khanacademy.org This forms a tetrahedral intermediate, which then collapses to expel the 4-nitroaniline anion as the leaving group. The initial products are the disodium (B8443419) salt of phthalic acid and 4-nitroaniline. Subsequent acidification is required to obtain the free phthalic acid. khanacademy.org Studies on similar compounds confirm that the carbamoyl (B1232498) group can be hydrolyzed under these conditions to yield the corresponding amine and benzoic acid derivative.
Reactions of the Nitrophenyl Moiety
The nitro group on the phenyl ring is a versatile functional group that can undergo several transformations, most notably reduction.
The nitro group of this compound is readily reduced to a primary amino group (-NH₂), yielding 2-[(4-Aminophenyl)carbamoyl]benzoic acid. This transformation is a key step in synthetic chemistry as it dramatically alters the electronic properties of the aromatic ring. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion. wikipedia.orgscispace.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni masterorganicchemistry.comwikipedia.org | A common and clean method. |
| Metal and Acid | Fe, Sn, or Zn in acidic media (e.g., HCl) masterorganicchemistry.com | A classic and widely used industrial method. |
| Sodium Hydrosulfite | Na₂S₂O₄ | A mild reducing agent often used for selective reductions. wikipedia.org |
| Tin(II) Chloride | SnCl₂ | Can be used in a pH-neutral system. masterorganicchemistry.com |
The reduction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com This newly formed amino group is highly activating, making the aromatic ring susceptible to further reactions like electrophilic aromatic substitution. However, its high reactivity and basicity can be problematic. For instance, in the presence of acid catalysts required for reactions like Friedel-Crafts or further nitration, the amino group gets protonated, becoming a deactivating, meta-directing ammonium group. masterorganicchemistry.com To control this reactivity, the amino group is often "protected" by converting it into an amide (e.g., using acetic anhydride). This resulting acetamido group is still an ortho-, para-director but is less activating and more compatible with acidic reaction conditions. The protecting group can be removed later by hydrolysis to regenerate the free amine. masterorganicchemistry.com
Intramolecular Cyclization Pathways of this compound
The chemical reactivity of this compound is notably characterized by its propensity to undergo intramolecular cyclization, a transformation that leads to the formation of heterocyclic ring systems. This process is of significant interest in synthetic organic chemistry for the construction of complex molecular architectures. The key pathway involves the formation of a phthalimide (B116566) derivative, a reaction driven by the proximate positioning of the carboxylic acid and amide functional groups on the benzene (B151609) ring.
Formation of Phthalimide Derivatives from the Chemical Compound
The intramolecular cyclization of this compound yields N-(4-nitrophenyl)phthalimide. This reaction is a dehydration process, involving the elimination of a water molecule from the starting material. The transformation is typically facilitated by thermal means or through catalysis by either acid or base.
The general reaction can be represented as follows:
Figure 1: Intramolecular Cyclization of this compound
Studies on analogous N-substituted phthalamic acids have shown that heating in a solvent such as glacial acetic acid can effectively promote cyclization to the corresponding phthalimide. researchgate.net The presence of the electron-withdrawing nitro group on the N-phenyl ring influences the reactivity of the amide nitrogen, which in turn affects the kinetics of the cyclization process.
The successful synthesis of various phthalimide derivatives from the corresponding phthalamic acids underscores the general applicability of this intramolecular cyclization. For instance, the reaction of phthalic anhydride (B1165640) with primary amines readily forms the phthalamic acid intermediate, which can then be cyclized to the N-substituted phthalimide. researchgate.net
Table 1: Reaction Conditions for the Cyclization of Substituted Phthalamic Acids
| Starting Material | Catalyst/Solvent | Product | Reference |
| Substituted Phthalanilic Acids | Glacial Acetic Acid | N-Phenylphthalimides | researchgate.net |
| Phthalamic Acid Derivatives | Not specified | Phthalimide | nih.gov |
| N-Benzoylthiocarbamoyl-acetals | Acid or Base | Imidazolidine/Thiohydantoin | nih.gov |
This table presents data from analogous reactions to illustrate common conditions for intramolecular cyclization.
Investigation of Ring-Closing Mechanisms
The mechanism of the intramolecular cyclization of this compound to N-(4-nitrophenyl)phthalimide is believed to proceed through a nucleophilic addition-elimination pathway. The key mechanistic steps are outlined below, drawing parallels from studies on similar phthalamic acid cyclizations. researchgate.net
Step 1: Protonation/Activation (under acidic conditions)
In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid group is protonated, which enhances its electrophilicity. This activation makes the carbonyl carbon more susceptible to nucleophilic attack.
Step 2: Intramolecular Nucleophilic Attack
The lone pair of electrons on the amide nitrogen atom acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid group. This ring-closing step results in the formation of a tetrahedral intermediate. Kinetic studies on similar systems suggest that this initial nucleophilic attack can be a reversible and solvent-assisted process. researchgate.net
Step 3: Proton Transfer
A proton transfer likely occurs within the tetrahedral intermediate, facilitating the subsequent elimination step.
Step 4: Elimination of Water
Under thermal conditions without a catalyst, the reaction proceeds similarly, although higher temperatures are generally required to overcome the activation energy for the nucleophilic attack and subsequent dehydration. Base-catalyzed cyclization involves the deprotonation of the carboxylic acid to form a carboxylate, and the amide nitrogen, which is a weaker nucleophile, attacks the carboxylate carbon.
Table 2: Mechanistic Overview of Phthalimide Formation
| Step | Description | Key Species |
| 1 | Activation of the carboxylic acid group. | Protonated carboxylic acid (acid-catalyzed) |
| 2 | Intramolecular nucleophilic attack by the amide nitrogen. | Tetrahedral intermediate |
| 3 | Collapse of the intermediate with elimination of water. | N-(4-nitrophenyl)phthalimide |
This table provides a simplified overview of the key stages in the proposed ring-closing mechanism.
Derivatization and Structure Property Relationships of 2 4 Nitrophenyl Carbamoyl Benzoic Acid Analogues
Synthesis of Structural Analogues with Varied Substituents
The synthesis of analogues of 2-[(4-nitrophenyl)carbamoyl]benzoic acid is typically achieved through the condensation reaction between phthalic anhydride (B1165640) or its derivatives and a substituted aniline (B41778). This straightforward approach allows for significant variation in the final structure.
Modifications to the nitrophenyl ring involve altering the position of the nitro group or introducing additional substituents. These changes are primarily accomplished by using appropriately substituted anilines in the initial synthesis.
The general synthetic route involves reacting a substituted nitroaniline with phthalic anhydride in a suitable solvent, such as tetrahydrofuran (B95107) (THF), often under reflux conditions. researchgate.netresearchgate.net For example, reacting phthalic anhydride with 2-methyl-4-nitroaniline (B30703) yields 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid. Similarly, using o-chloroaniline or o-anisidine (B45086) results in the formation of 2-[(2-chlorophenyl)carbamoyl]benzoic acid and 2-[(2-methoxyphenyl)carbamoyl]benzoic acid, respectively. researchgate.netresearchgate.net
Further complexity can be introduced, such as in the synthesis of 4-(2,4,6-trinitroanilino)benzoic acid, which is prepared by reacting 2,4,6-trinitrobenzenesulfonic acid with 4-aminobenzoic acid. researchgate.net These substitutions significantly influence the electronic environment of the molecule. For instance, the introduction of a methyl group at the 2-position of the nitrophenyl ring adds steric bulk and alters the electronic properties. The presence of a chlorine atom or a nitro group on the benzene (B151609) ring has been noted to decrease the anti-proliferative activity in some related benzamide (B126) series. nih.gov
Table 1: Examples of Synthesized Analogues with Modified Nitrophenyl Rings
| Compound Name | Reactants | Reference |
|---|---|---|
| 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid | Phthalic anhydride, 2-methyl-4-nitroaniline | |
| 2-[(2-Chlorophenyl)carbamoyl]benzoic acid | Phthalic anhydride, 2-chloroaniline | researchgate.netresearchgate.net |
| 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid | Phthalic anhydride, o-anisidine | researchgate.netresearchgate.net |
| 4-(2,4,6-Trinitroanilino)benzoic acid | 2,4,6-Trinitrobenzenesulfonic acid, 4-aminobenzoic acid | researchgate.net |
| 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | N/A | bldpharm.com |
The benzoic acid portion of the molecule can also be modified to yield a range of structural analogues. This can involve substituting the benzene ring of the benzoic acid or replacing the carboxylic acid group entirely. For instance, sulfamoyl benzoic acid analogues have been synthesized where the carboxylic acid is replaced by a sulfamoyl group. nih.gov
In other examples, the core benzoic acid structure is altered more significantly. The synthesis of thioflavones and their pyridyl analogs can start from 2-mercaptobenzoic acid, which undergoes S-methylation and subsequent reactions to form complex heterocyclic systems. koreascience.kr Similarly, benzoxazole (B165842) derivatives can be prepared from substituted benzoic acids, demonstrating the versatility of this moiety as a starting point for more complex structures. mdpi.com The synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid involves a ring-contracting rearrangement from a 3,4-diaminoisocoumarine derivative, showcasing a significant transformation of the initial phthalic acid-derived structure. mdpi.com
Direct substitution at the amide nitrogen provides another avenue for derivatization, although it is less common than modifications to the aromatic rings. This can be achieved by reacting the parent phthalamic acid with functionalized halides under basic conditions. tsijournals.com For example, N-substituted benzimidazole (B57391) derivatives have been synthesized by reacting benzimidazole precursors with various halides, leading to the duplication of the molecule when dihalogenated compounds are used. tsijournals.comjapsonline.com
In a related series, N-substituted 4-sulfamoylbenzoic acid derivatives were synthesized by modifying the substituents on the sulfonamide nitrogen with groups like naphthyl, naphthylmethyl, and substituted phenyl moieties to explore structure-activity relationships. researchgate.net
Correlation between Structural Modifications and Electronic Properties
Structural modifications to the this compound scaffold have a direct and predictable impact on the molecule's electronic properties, such as dipole moments and frontier molecular orbital (FMO) energies. These properties are crucial for understanding the molecule's reactivity and potential interactions.
Density Functional Theory (DFT) calculations have been employed to study these correlations. For a series of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, it was found that the nature of the substituent significantly alters the electronic parameters. researchgate.netresearchgate.net For instance, the introduction of a methoxy (B1213986) group leads to a larger dipole moment compared to a chloro substituent. researchgate.net
The HOMO-LUMO energy gap, an indicator of chemical reactivity, is also sensitive to substitution. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. The positioning of the nitro group itself is a critical factor, with studies indicating that its location can substantially alter FMO energies and electrostatic potential distributions. Analysis of the molecular electrostatic potential (MEP) and FMOs provides insight into the electrophilic and nucleophilic sites of the molecule, guiding the understanding of its chemical behavior. researchgate.net
Table 2: Calculated Electronic Properties of 2-[(2-substitutedphenyl)carbamoyl]benzoic acid Analogues
| Substituent (at position 2) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| -OH | 4.86 | -8.54 | -4.01 | 4.53 | researchgate.netresearchgate.net |
| -OCH₃ | 6.07 | -8.24 | -3.75 | 4.49 | researchgate.netresearchgate.net |
| -Cl | 5.25 | -8.76 | -4.24 | 4.52 | researchgate.netresearchgate.net |
Data obtained from DFT (B3LYP/6-31G(d,p)) calculations. researchgate.netresearchgate.net
Impact of Structural Changes on Spectroscopic Signatures
Variations in the structure of this compound analogues are clearly reflected in their spectroscopic data, particularly in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These spectral shifts can be correlated with the electronic effects of the substituents.
In the IR spectra, the stretching frequencies (ν) of the carbonyl (C=O) and amide (N-H) groups are particularly informative. For 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, the introduction of different groups at the ortho position of the phenyl ring leads to distinct shifts in these characteristic bands. researchgate.netresearchgate.net For instance, the N-H stretching frequency is observed at different wavenumbers for hydroxyl, methoxy, and chloro-substituted analogues. researchgate.netresearchgate.net
Similarly, ¹H NMR chemical shifts (δ) are sensitive to the electronic environment of the protons. The chemical shift of the acidic proton of the carboxyl group and the amide proton can vary significantly with substitution. researchgate.net In one study, the amide proton signal was found to be most downfield (7.62 ppm) for the 2-methoxy derivative and most upfield (7.37 ppm) for the 2-chloro derivative. researchgate.net These shifts can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic influence of the substituents on the spectral properties. researchgate.networldscientificnews.comresearchgate.net
Table 3: Key Spectroscopic Data for 2-[(2-substitutedphenyl)carbamoyl]benzoic acid Analogues
| Substituent (at position 2) | IR ν(N-H) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | ¹H NMR δ(N-H) (ppm) | ¹H NMR δ(COOH) (ppm) | Reference |
|---|---|---|---|---|---|
| -OH | 3120.93 | 1712.85, 1640.00 | 7.45 | 13.06 | researchgate.netresearchgate.net |
| -OCH₃ | N/A | 1707, 1674 | 7.62 | 13.13 | researchgate.netresearchgate.net |
| -Cl | N/A | N/A | 7.37 | 13.09 | researchgate.netresearchgate.net |
Spectroscopic data obtained in DMSO solvent. researchgate.netresearchgate.net
Conformational Preferences in Substituted Derivatives
The three-dimensional structure and conformational flexibility of this compound and its analogues are determined by the rotational freedom around several single bonds, particularly the amide bond and the bonds connecting the rings to the central carbamoyl (B1232498) linker. The resulting conformation is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.
In related structures, both syn and anti conformations with respect to the arrangement of the substituent groups have been observed. For example, in 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, the phenyldiazenyl and carboxylic acid groups were found to be in an anti orientation, which was supported by DFT calculations. nih.govresearchgate.net However, in its ammonium (B1175870) salt, a syn conformation was adopted. nih.gov
Exploration of Molecular Interactions and Recognition Excluding Therapeutic Efficacy and Clinical Data
Computational Molecular Docking Studies with Model Macromolecules (e.g., enzyme active sites)
While specific molecular docking studies exclusively focused on 2-[(4-Nitrophenyl)carbamoyl]benzoic acid are not widely published, the principles of such studies can be understood from research on analogous benzoic acid and benzamide (B126) derivatives. nih.govnih.govstmjournals.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method provides critical insights into the binding affinity and the nature of the interactions at the molecular level.
In a typical docking simulation, this compound would be placed into the active site of a model macromolecule. The software then explores various conformations and orientations of the ligand, identifying the most stable binding mode. The analysis focuses on identifying key amino acid residues within the receptor's binding pocket that interact with the ligand.
For a molecule like this compound, several types of interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group, the amide N-H group, and the nitro group are all potent hydrogen bond donors or acceptors. They are expected to form hydrogen bonds with polar amino acid residues like serine, threonine, histidine, and glutamic acid. nih.govnih.gov For instance, studies on similar benzamide derivatives show hydrogen bond formation with residues such as HIS:90 and HIS:232. nih.gov
Hydrophobic Interactions: The two phenyl rings in the structure provide significant hydrophobic character, allowing for van der Waals and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govresearchgate.net
Electrostatic Interactions: The electron-withdrawing nitro group and the acidic carboxyl group create a distinct electrostatic potential across the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the receptor. researchgate.net
A hypothetical representation of the interactions between the compound and an enzyme active site is detailed in the table below.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Interaction | Arginine (Arg), Lysine (Lys), Histidine (His) |
| Amide Linkage (-CONH-) | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Nitro Phenyl Ring (-C₆H₄NO₂) | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Nitro Group (-NO₂) | Hydrogen Bond, Electrostatic | Serine (Ser), Threonine (Thr) |
A key output of molecular docking studies is the quantification of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.netnih.gov A more negative binding energy indicates a more stable and favorable ligand-receptor complex. Docking software calculates this value by summing the energies of all interactions, including hydrogen bonds, electrostatic forces, van der Waals forces, and the energy cost of conformational changes. niscpr.res.inresearchgate.net
Studies on related benzoic acid derivatives have reported binding energies ranging from -7.9 to -10.9 kcal/mol, depending on the specific ligand and protein target. nih.govnih.gov The total interaction energy is a composite of electrostatic, polarization, dispersion, and repulsion energies. niscpr.res.in For example, in an analysis of a different benzoic acid derivative, the total interaction energy was calculated to be -239.3 kJ/mol, with significant contributions from dispersion (-221.6 kJ/mol) and electrostatic (-139.6 kJ/mol) forces. niscpr.res.in These values provide a quantitative measure of the stability of the complex and highlight the dominant forces driving the interaction.
| Energy Component | Value (kJ/mol) |
|---|---|
| Electrostatic | -139.6 |
| Polarisation | -39.5 |
| Dispersion (van der Waals) | -221.6 |
| Repulsion | +211.0 |
| Total Interaction Energy | -239.3 |
Studies of Adsorption and Surface Interactions
The structural features of this compound make it a candidate for investigation as a corrosion inhibitor, where its effectiveness would depend on its ability to adsorb onto a metal surface and form a protective layer. rsc.orgekb.eg
The adsorption of organic inhibitors onto a metal surface, such as steel in an acidic medium, is a complex process that can involve both physical and chemical interactions. mdpi.commdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged parts of the organic molecule. In acidic solutions, the inhibitor molecule can become protonated and interact with the negatively charged surface (covered with anions like Cl⁻). mdpi.com
Chemisorption: This involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The lone pair electrons on the oxygen and nitrogen atoms of the carboxylic acid, amide, and nitro groups of this compound, as well as the π-electrons from the aromatic rings, can participate in this process. rsc.orgekb.egmdpi.com
The standard free energy of adsorption (ΔG°ads) helps to distinguish between these mechanisms. Values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com Intermediate values indicate a mixed-mode adsorption involving both physical and chemical forces. mdpi.com
To understand the adsorption process quantitatively, experimental data are often fitted to various adsorption isotherm models. imist.ma These models describe the relationship between the concentration of the inhibitor in the solution and the fraction of the metal surface covered (θ) by the adsorbed molecules at a constant temperature.
The Langmuir adsorption isotherm is one of the most commonly used models for corrosion inhibitors. mdpi.comresearchgate.netresearchgate.net It assumes that the adsorption is a monolayer process occurring at a fixed number of identical, localized sites on the surface, with no interaction between the adsorbed molecules. imist.maohio.edu The linear form of the Langmuir isotherm is given by:
C / θ = 1 / Kads + C
where C is the inhibitor concentration, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. mdpi.com A plot of C/θ versus C should yield a straight line, from which Kads can be determined. researchgate.net The equilibrium constant is related to the standard free energy of adsorption (ΔG°ads), providing further insight into the spontaneity and strength of the adsorption process. mdpi.comresearchgate.net Other models, such as the Temkin and Freundlich isotherms, can be applied if the assumptions of the Langmuir model are not met, for instance, in cases of heterogeneous surfaces or when lateral interactions between adsorbed molecules are significant. imist.maresearchgate.net
| Inhibitor Concentration (C) (mol/L) | Surface Coverage (θ) | C/θ |
|---|---|---|
| 0.0001 | 0.35 | 0.000286 |
| 0.0005 | 0.68 | 0.000735 |
| 0.0010 | 0.80 | 0.001250 |
| 0.0050 | 0.92 | 0.005435 |
| 0.0100 | 0.95 | 0.010526 |
Coordination Chemistry Studies with Metal Ions (focusing on binding and structure, not therapeutic chelating)
The presence of potential donor atoms (oxygen and nitrogen) in this compound allows it to act as a ligand, forming coordination complexes with various metal ions. nih.govfudutsinma.edu.ng
Studies have shown that this compound, referred to as 2-(4-nitrophenylaminocarbonyl)benzoic acid, reacts with metal salts of Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) to form colored, amorphous complexes. The general formulae of these complexes are found to be ML₂ and ML₂(H₂O)₂.
Analysis of the infrared (IR) spectra of the ligand and its metal complexes provides insight into the coordination mode. A carboxylate ligand can bind to a metal in either a monodentate or bidentate fashion. The separation between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (Δν = νasym - νsym) is used to determine the binding mode. For the metal complexes of this compound, the observed separation value (Δν) is less than 200 cm⁻¹, which is characteristic of bidentate coordination of the carboxylate group. The persistence of the N-H stretching band in the spectra of the complexes indicates that the amide group is not directly involved in the coordination.
Electronic spectroscopy provides information about the geometry of the complexes. For the chromium(III) complex, two d-d transition bands were observed at 15898 cm⁻¹ and 23770 cm⁻¹, which are assigned to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g(f) transitions, respectively. The presence and position of these bands are indicative of an octahedral geometry around the Cr(III) ion. The zinc(II) complex, being diamagnetic with a d¹⁰ configuration, did not show any d-d transitions.
| Metal Ion | Complex Formula Type | Coordination Mode | Inferred Geometry | Spectroscopic Evidence |
|---|---|---|---|---|
| Cr(III) | ML₂(H₂O)₂ | Bidentate (Carboxylate) | Octahedral | Electronic spectra (d-d transitions at 15898 & 23770 cm⁻¹) |
| Co(II) | ML₂ | Bidentate (Carboxylate) | Not specified | IR spectra (Δν < 200 cm⁻¹) |
| Ni(II) | ML₂(H₂O)₂ | Bidentate (Carboxylate) | Not specified | IR spectra (Δν < 200 cm⁻¹) |
| Cu(II) | ML₂ | Bidentate (Carboxylate) | Not specified | IR spectra (Δν < 200 cm⁻¹) |
| Zn(II) | ML₂ | Bidentate (Carboxylate) | Not specified (likely tetrahedral) | IR spectra (Δν < 200 cm⁻¹), No d-d transitions |
Advanced Spectroscopic and Photophysical Studies of 2 4 Nitrophenyl Carbamoyl Benzoic Acid and Its Derivatives
Solvatochromism and Environmental Sensitivity of Electronic Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon in the absorption and emission spectra of a compound provides valuable insights into its electronic structure and the nature of solute-solvent interactions. For a molecule like 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, which possesses both electron-donating and electron-withdrawing groups, significant solvatochromic shifts would be anticipated. The nitro group (-NO2) is a strong electron-withdrawing group, while the carbamoyl-benzoic acid moiety can have varied electronic characteristics. The interaction of the molecule's dipole moment with the solvent's polarity is the primary cause of solvatochromism.
Experimental Determination of Dipole Moments
The dipole moment of a molecule is a measure of the separation of positive and negative charges. In photophysical studies, both the ground state (μg) and excited state (μe) dipole moments are of interest. An increase in the dipole moment upon excitation (μe > μg) is indicative of a more polar excited state, often resulting from an intramolecular charge transfer (ICT) process.
Experimentally, the ground-state dipole moment can be determined using methods such as the Debye-Guggenheim method, which involves measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent. doi.org The excited-state dipole moment, however, is typically estimated from the solvatochromic shifts of the absorption and fluorescence spectra using various theoretical models. doi.org A significant difference between the ground and excited state dipole moments suggests a substantial redistribution of electron density upon photoexcitation.
Quantitative Analysis using Solvent Polarity Functions (e.g., Lippert-Mataga, Bakhshiev)
To quantitatively analyze solvatochromic data, several theoretical models have been developed that correlate the spectral shifts with solvent polarity functions. The Lippert-Mataga and Bakhshiev equations are among the most widely used models. doi.org
The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumbers between the absorption and emission maxima, Δν = νabs - νem) to the orientation polarizability of the solvent (Δf):
Δν = (2(μe - μg)² / (hca³)) * Δf + constant
where:
h is Planck's constant
c is the speed of light
a is the Onsager cavity radius of the solute molecule
μe and μg are the excited and ground state dipole moments, respectively. rsc.org
A linear plot of the Stokes shift against the solvent polarity function (Δf) can be used to estimate the change in the dipole moment upon excitation. rsc.org
The Bakhshiev equation is a more comprehensive model that also considers the induced dipole moments arising from the solvent's refractive index.
While these are standard methods for such analyses, specific Lippert-Mataga or Bakhshiev plots for this compound are not available in the reviewed literature.
Fluorescence Spectroscopy and Emission Characteristics
Fluorescence spectroscopy is a powerful technique to study the emissive properties of molecules from their excited singlet states. Key parameters obtained from fluorescence studies include the emission spectrum, fluorescence quantum yield (Φf), and Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, provides information on the efficiency of the fluorescence process versus non-radiative decay pathways. mdpi.com
Time-Resolved Spectroscopic Investigations
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC), are employed to study the dynamics of excited states on the picosecond to nanosecond timescale. These methods measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.
For a molecule exhibiting ICT, time-resolved studies can reveal the kinetics of the charge transfer process. In some cases, dual fluorescence may be observed, corresponding to emission from both the locally excited (LE) state and the charge-transfer (ICT) state. The lifetimes of these states and the rates of interconversion between them can be determined through time-resolved measurements. Such studies provide a deeper understanding of the excited-state relaxation pathways. However, no specific time-resolved spectroscopic data for this compound were found in the conducted search.
Future Research Directions for 2 4 Nitrophenyl Carbamoyl Benzoic Acid
Integration of Advanced Experimental and Computational Techniques
A synergistic approach combining sophisticated experimental analysis with powerful computational modeling is crucial for a comprehensive characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Future research should prioritize the integration of these techniques to build a detailed structure-property relationship.
Experimental investigations should employ high-resolution spectroscopic and crystallographic methods. Techniques such as single-crystal X-ray diffraction will be invaluable for determining the precise solid-state conformation, including bond lengths, bond angles, and the planarity of the carbamoyl (B1232498) group. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-NMR techniques, can elucidate the compound's structure in solution and provide insights into its dynamic behavior.
Concurrently, computational studies, particularly those utilizing Density Functional Theory (DFT), can complement experimental findings. DFT calculations at levels like B3LYP/6-31G(d,p) have been successfully used for similar substituted carbamoyl benzoic acids to predict optimized geometries, vibrational frequencies (FT-IR), and NMR chemical shifts. researchgate.netresearchgate.net Future work on this compound should focus on calculating key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is indicative of the molecule's chemical reactivity and kinetic stability. researchgate.net Comparing these theoretical values with experimental data will provide a robust validation of the computational models. researchgate.net
Table 1: Proposed Integrated Research Techniques
| Technique | Objective | Expected Outcome |
|---|---|---|
| Experimental | ||
| Single-Crystal X-ray Diffraction | Determine precise 3D molecular structure in the solid state. | Accurate bond lengths, bond angles, and crystal packing information. |
| High-Resolution NMR | Confirm structure and study conformational dynamics in solution. | Detailed proton and carbon chemical shifts and coupling constants. |
| FT-IR Spectroscopy | Identify functional groups and vibrational modes. | Correlation of experimental vibrational frequencies with theoretical calculations. |
| Computational | ||
| Density Functional Theory (DFT) | Predict molecular geometry, electronic structure, and spectroscopic properties. | Optimized structure, HOMO-LUMO gap, electrostatic potential maps, and theoretical spectra (IR, NMR). researchgate.netresearchgate.net |
Exploration of Novel Synthetic Methodologies
The conventional synthesis of this compound and its analogs typically involves the condensation reaction between phthalic anhydride (B1165640) and a corresponding substituted aniline (B41778), such as 4-nitroaniline (B120555), often in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net While effective, this method presents opportunities for improvement in terms of efficiency, sustainability, and yield.
Future research should explore innovative synthetic strategies that align with the principles of green chemistry. This includes the investigation of:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of other complex organic molecules. nih.gov
Catalytic Approaches: The use of novel, environmentally benign catalysts could enhance reaction rates and selectivity under milder conditions. mdpi.com
Alternative Solvent Systems: Exploring the use of greener solvents or even solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis.
A comparative analysis of these novel methods against the traditional approach would be essential to identify the most viable and sustainable route for the large-scale production of this compound.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Conventional Method | Reaction of phthalic anhydride with 4-nitroaniline in a conventional solvent. researchgate.net | Established and reliable procedure. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, improved purity. nih.gov |
| Green Catalysis | Employs eco-friendly catalysts to facilitate the reaction. | Milder reaction conditions, reduced energy consumption, high selectivity. mdpi.com |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent usage and waste. nih.gov |
Deepening Understanding of Chemical Reactivity and Selectivity
The molecular architecture of this compound features several functional groups that dictate its chemical reactivity: the nitro (NO₂) group, the carboxylic acid (COOH) group, and the carbamoyl (-CONH-) linker. A deeper understanding of the reactivity and selectivity at these sites is fundamental for designing new derivatives and exploring potential applications.
Future research should focus on systematic studies of the following reactions:
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino (NH₂) group using various reducing agents. Quantitative studies are needed to assess the kinetics and selectivity of this transformation, which would yield 2-[(4-aminophenyl)carbamoyl]benzoic acid, a potentially valuable synthetic intermediate.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification or be converted to an acid chloride, providing a handle for further functionalization.
Hydrolysis of the Carbamoyl Linker: The stability of the amide bond under different acidic and basic conditions should be investigated. Understanding the conditions under which hydrolysis occurs to yield phthalic acid and 4-nitroaniline is crucial for determining the compound's stability profile.
Investigating the chemoselectivity of these reactions—for instance, achieving the selective reduction of the nitro group without affecting the carboxylic acid or amide functions—will be a key challenge and a significant area for future exploration.
Table 3: Key Reactive Sites and Potential Transformations
| Reactive Site | Potential Reaction | Product Type |
|---|---|---|
| Nitro (NO₂) Group | Chemical Reduction | Amine derivative |
| Carboxylic Acid (COOH) Group | Esterification / Acyl Halogenation | Ester / Acyl halide derivatives |
| Carbamoyl (-CONH-) Group | Hydrolysis (Acidic/Basic) | Phthalic acid and 4-nitroaniline |
Investigation of Further Molecular Interactions in Chemically Defined Systems
The presence of hydrogen bond donors (N-H from the amide, O-H from the carboxylic acid) and acceptors (C=O from amide and acid, O atoms from the nitro group) in the structure of this compound suggests a strong propensity for forming significant intermolecular and intramolecular hydrogen bonds. researchgate.net These non-covalent interactions are critical in governing the compound's crystal packing, solubility, and its ability to interact with other molecules.
Future research should aim to thoroughly map these molecular interactions. While computational studies can predict hydrogen bonding patterns, experimental validation is essential. Advanced techniques can be employed to study these interactions in chemically defined systems:
Circular Dichroism (CD) Spectroscopy: To investigate conformational changes upon interaction with chiral molecules or biomacromolecules like proteins. Studies on other nitrophenyl-functionalized compounds have successfully used CD to probe binding to serum albumin. nih.gov
Fluorescence Titration: This method can be used to quantify the binding affinity of the compound to specific target proteins or other host molecules. nih.gov
Molecular Docking: In silico docking studies can predict the preferred binding modes and affinities of the compound with specific molecular targets, such as enzyme active sites. This approach has been used effectively for other complex organic molecules to understand their interactions. mdpi.com
By studying these interactions, researchers can gain insight into how this compound might behave in more complex chemical or biological environments.
Table 4: Methods for Investigating Molecular Interactions
| Interaction Type | Investigative Technique | Purpose |
|---|---|---|
| Hydrogen Bonding | X-ray Crystallography, FT-IR, NMR, DFT | Identify and characterize intra- and intermolecular hydrogen bonds. researchgate.net |
| Host-Guest Interactions | Fluorescence Titration, Isothermal Titration Calorimetry (ITC) | Quantify binding constants (Kd, Ka) with host molecules. nih.gov |
| Protein Binding | Circular Dichroism (CD), Molecular Docking | Analyze conformational changes and predict binding modes with protein targets. nih.govmdpi.com |
Q & A
Q. What is the systematic IUPAC nomenclature for 2-[(4-nitrophenyl)carbamoyl]benzoic acid, and how does its structure influence reactivity?
The compound is named using IUPAC rules: the benzoic acid core is substituted at position 2 with a carbamoyl group linked to a 4-nitrophenyl moiety. The nitro group at the para position enhances electron-withdrawing effects, increasing electrophilicity of the carbamoyl carbonyl group, which impacts reactivity in nucleophilic acyl substitutions . Methodologically, confirm the structure via NMR (e.g., ¹³C NMR for carbonyl carbons at ~165–170 ppm) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹).
Q. What experimental techniques are recommended for characterizing the purity and stability of this compound?
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm for nitroaromatic absorption) to assess purity. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) to identify decomposition products via LC-MS .
Q. How can researchers determine the solubility of this compound in common solvents?
Perform shake-flask experiments: dissolve excess compound in solvents (e.g., DMSO, ethanol, water) at 25°C, filter, and quantify concentration via UV-Vis spectroscopy (calibration curve at λ_max ~300 nm). Note that the nitro and carboxyl groups confer poor aqueous solubility, requiring polar aprotic solvents for dissolution .
Advanced Research Questions
Q. How does the para-nitro substitution on the phenyl ring influence biological activity compared to ortho or meta isomers?
The para-nitro group enhances electronic effects, improving binding to targets like LPA2 receptors by stabilizing charge-transfer interactions. Compare isomers via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., caspase inhibition in LPA2-reconstituted fibroblasts). Evidence shows para-substituted analogs exhibit superior antiapoptotic activity .
Q. What strategies are effective for resolving contradictions in reported biological data, such as conflicting enzyme inhibition results?
Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) and validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays). Contradictions may arise from varying assay matrices or impurity profiles .
Q. How can researchers design a synthetic route to this compound with optimized yield and scalability?
Use a two-step approach: (1) React 4-nitroaniline with phthalic anhydride to form 2-carboxybenzoyl chloride, (2) Couple with 4-nitrophenylamine via Schotten-Baumann reaction. Monitor intermediates by TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Optimize yields (typically 60–75%) by controlling reaction temperature (0–5°C) and stoichiometry .
Q. What methodologies are suitable for studying the compound’s crystal structure and intermolecular interactions?
Perform single-crystal X-ray diffraction (SCXRD) using slow evaporation from DMF/water. Key interactions include hydrogen bonds between the carboxylic acid and carbamoyl groups, and π-π stacking of nitroaryl rings. Compare with Cambridge Structural Database entries (e.g., CCDC 1854322) to validate packing motifs .
Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?
Employ LC-HRMS with electrospray ionization (ESI) to detect trace impurities (e.g., des-nitro byproducts or hydrolyzed derivatives). Reference standards for common impurities (e.g., 2-[(phenyl)carbamoyl]benzoic acid) should be synthesized for spiking experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
